![molecular formula C17H23N3O4 B4010348 5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4010348.png)
5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol, also known as TBNPA, is a widely used flame retardant compound. It is commonly used in various industrial and consumer products, including electronics, textiles, plastics, and construction materials. TBNPA is known for its high thermal stability and effectiveness in reducing the flammability of materials.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol involves the formation of a protective char layer when exposed to heat or flames. This char layer acts as a barrier, preventing oxygen from reaching the material and reducing the rate of combustion. 5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol is also known to release free radicals when exposed to heat, which further helps to reduce the flammability of materials.
Biochemical and Physiological Effects
While 5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol is primarily used as a flame retardant, it has also been studied for its potential health effects. Animal studies have shown that exposure to 5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol can lead to liver and kidney damage, as well as changes in hormone levels. However, the effects of 5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol on human health are not well understood and require further research.
Advantages and Limitations for Lab Experiments
5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol is a widely used flame retardant compound that offers several advantages for lab experiments. It is readily available, relatively inexpensive, and has a high thermal stability. However, 5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol has some limitations, including its potential toxicity and the need for careful handling due to its high reactivity.
Future Directions
There are several future directions for research on 5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of 5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol's potential health effects, particularly in humans. Additionally, researchers are exploring the use of 5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol as a drug delivery system and investigating its potential use in other applications, such as energy storage and catalysis.
Conclusion
In summary, 5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol is a widely used flame retardant compound that offers several advantages for reducing the flammability of materials. While 5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its flame retardant properties, there is still much to learn about its potential health effects and other applications. Further research is needed to fully understand the benefits and limitations of 5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol and to explore its potential uses in various industries.
Scientific Research Applications
5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its flame retardant properties. It is commonly used in the production of electronic devices, where it helps to reduce the risk of fire and improve overall safety. 5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol has also been used in the production of textiles, plastics, and construction materials, where it helps to improve fire resistance. In addition, 5-tert-butyl-3-ethyl-1-[(4-nitrophenyl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential use as a drug delivery system due to its ability to form stable nanoparticles.
properties
IUPAC Name |
1-(5-tert-butyl-3-ethyl-5-hydroxy-4H-pyrazol-1-yl)-2-(4-nitrophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-5-13-11-17(22,16(2,3)4)19(18-13)15(21)10-12-6-8-14(9-7-12)20(23)24/h6-9,22H,5,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRZVSOKIXLQQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C(C)(C)C)O)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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